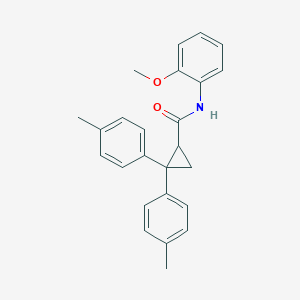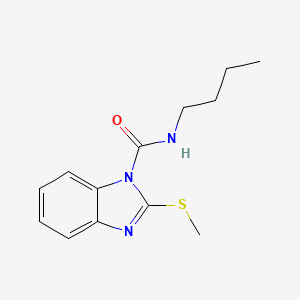![molecular formula C23H18Br2N2O3 B11098661 2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol](/img/structure/B11098661.png)
2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIBROMO-6-({[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-5-METHYL-1,3-BENZENEDIOL is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine atoms, a benzoxazole ring, and a benzenediol moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-({[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-5-METHYL-1,3-BENZENEDIOL typically involves multi-step organic reactions. One common method includes the bromination of 2,4-dimethylphenol followed by the formation of the benzoxazole ring through a cyclization reaction with 3,4-dimethylphenylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-({[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-5-METHYL-1,3-BENZENEDIOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and dehalogenated derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,4-DIBROMO-6-({[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-5-METHYL-1,3-BENZENEDIOL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-({[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-5-METHYL-1,3-BENZENEDIOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-nitrophenol
- 2,4-Dibromo-6-(bromomethyl)phenol
- 2,4-Dibromo-6-(2,3-dimethylphenylimino)methylphenol
Uniqueness
Compared to similar compounds, 2,4-DIBROMO-6-({[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-5-METHYL-1,3-BENZENEDIOL stands out due to its unique combination of bromine atoms, benzoxazole ring, and benzenediol moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications .
Properties
Molecular Formula |
C23H18Br2N2O3 |
|---|---|
Molecular Weight |
530.2 g/mol |
IUPAC Name |
2,4-dibromo-6-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C23H18Br2N2O3/c1-11-4-5-14(8-12(11)2)23-27-17-9-15(6-7-18(17)30-23)26-10-16-13(3)19(24)22(29)20(25)21(16)28/h4-10,28-29H,1-3H3 |
InChI Key |
CASMNWBWJJBEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=C(C(=C4O)Br)O)Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-1-phenylbutylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11098585.png)
![2-[3-bromo-4-(dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B11098588.png)


![2-(4-Methylbenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B11098611.png)
![1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N'-heptyl-N-(4-methoxyphenyl)carbamimidothioate](/img/structure/B11098614.png)
![2-({(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11098632.png)
![3-chloro-N-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11098634.png)
![2-[2-(2,4-Dinitroanilino)ethoxy]ethyl methanesulfonate](/img/structure/B11098638.png)
![4-bromo-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B11098658.png)
![(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-({[4-(piperidin-1-ylsulfonyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11098666.png)
![(3-Chlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B11098668.png)
![Furazano[3,4-b]pyrazine, 5-(2-fluorophenylamino)-6-phenylamino-](/img/structure/B11098679.png)
![N-{(1Z)-3-[(2E)-2-(5-hydroxy-2-nitrobenzylidene)hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B11098684.png)
